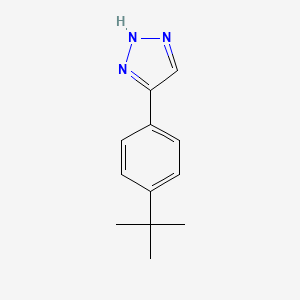

4-(4-tert-butylphenyl)-2H-triazole

Description

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

4-(4-tert-butylphenyl)-2H-triazole |

InChI |

InChI=1S/C12H15N3/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-15-14-11/h4-8H,1-3H3,(H,13,14,15) |

InChI Key |

HCPGRSAFALNYRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydrazine Hydrate Cyclization of Benzoylhydrazone Precursors

One of the established synthetic routes to 4-(4-tert-butylphenyl)-2H-triazole derivatives involves the reaction of a benzoylhydrazone intermediate with hydrazine hydrate, followed by functionalization with aromatic aldehydes and reduction steps.

- Step 1: Synthesis of p-tert-butylbenzoate benzoylhydrazone (Compound 1) is achieved by reacting ethyl imidophenylbenzoate hydrochloride with 4-tert-butylbenzohydrazide.

- Step 2: Compound 1 is treated with hydrazine hydrate to form 4-amino-3-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazole (Compound 2).

- Step 3: Compound 2 undergoes condensation with various aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde, 4-chloro-2-fluorobenzaldehyde) in acetic acid to yield 3-(4-tert-butylphenyl)-5-phenyl-4-(arylmethyleneamino)-4H-1,2,4-triazoles (Compound 3).

- Step 4: Selective reduction of the imine group in Compound 3 with sodium borohydride (NaBH4) in methanol produces 3-(4-tert-butylphenyl)-5-phenyl-4-(arylmethylamino)-4H-1,2,4-triazoles (Compound 4).

- The yields for Compounds 3 and 4 are generally good, with elemental analysis, ^1H NMR, ^13C NMR, IR, and mass spectral data confirming the structures.

- The selective reduction was notable for targeting only the imino group without affecting the triazole ring.

Reaction Scheme Summary:

| Step | Reactants/Conditions | Product Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl imidophenylbenzoate hydrochloride + 4-tert-butylbenzohydrazide | p-tert-butylbenzoate benzoylhydrazone (1) | Not specified | Precursor formation |

| 2 | Compound 1 + Hydrazine hydrate | 4-Amino-3-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazole (2) | Not specified | Cyclization step |

| 3 | Compound 2 + Aromatic aldehydes, Acetic acid | 3-(4-tert-butylphenyl)-5-phenyl-4-(arylmethyleneamino)-4H-1,2,4-triazoles (3) | Good yields | Schiff base formation |

| 4 | Compound 3 + NaBH4 in Methanol | 3-(4-tert-butylphenyl)-5-phenyl-4-(arylmethylamino)-4H-1,2,4-triazoles (4) | Good yields | Selective reduction of imine group |

Source: Bekircan et al., Asian Journal of Chemistry, 2009

Alternative Synthesis via Substituted Benzoyl Chloride and Hydrazine Derivatives

Another approach involves the reaction of substituted benzoyl chlorides with hydrazine derivatives, followed by cyclization and purification steps to yield triazole derivatives related to 4-(4-tert-butylphenyl)-2H-triazole.

- Substituted benzoyl chloride (e.g., 4-(chloromethyl)benzoyl chloride) is added dropwise to a mixture of hydrazine derivatives and triethylamine in dichloromethane at room temperature.

- The reaction mixture is refluxed for several hours, then quenched with ice water.

- The organic phase is extracted, dried, and the crude product is purified by recrystallization.

- Subsequent reactions with 3-amino-5-sulfanyl-1,2,4-triazole in ethanol with sodium hydroxide lead to the formation of triazole derivatives.

- Purification is achieved by column chromatography or recrystallization.

- Yields vary but can reach up to 78% for certain intermediates.

- Characterization includes melting points, ^1H NMR, and mass spectrometry data confirming the structure.

| Step | Reactants/Conditions | Product Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-(Chloromethyl)benzoyl chloride + hydrazine derivative + triethylamine in DCM | Intermediate benzoyl hydrazone derivatives | Not specified | Reflux and extraction |

| 2 | Intermediate + 3-amino-5-sulfanyl-1,2,4-triazole + NaOH in ethanol | Triazole derivatives | Up to 78% | Purification by chromatography |

Source: J-Stage Chemical and Pharmaceutical Bulletin, 2013

Modern Synthetic Approaches Using β-Carbonyl Phosphonates and Azides

Recent advances describe a synthetic route to multisubstituted 1,2,3-triazoles, which can be adapted for 4-(4-tert-butylphenyl)-2H-triazole derivatives. This involves cycloaddition reactions between β-carbonyl phosphonates and organic azides.

- β-Ketophosphonates bearing tert-butyl substituents are reacted with aryl azides under mild conditions.

- The reaction proceeds via a 1,3-dipolar cycloaddition mechanism forming triazoline intermediates, which subsequently rearrange to triazoles.

- Reaction conditions typically involve room temperature or mild heating, with bases such as cesium carbonate or potassium hydroxide facilitating enolate formation.

- The presence of bulky tert-butyl groups can slow the reaction kinetics due to steric hindrance but still affords high yields (77–99%).

- High yields (up to 99%) are reported for various substituted triazoles.

- The method tolerates electron-donating and electron-withdrawing groups.

- Characterization includes NMR and mass spectrometry confirming substitution patterns.

| Parameter | Details |

|---|---|

| Temperature | Room temperature to 60 °C |

| Reaction Time | 0.5 to 24 hours |

| Base Used | Cs2CO3 or 5 M KOH (aqueous) |

| Solvent | DMSO or other polar aprotic solvents |

| Yield Range | 77–99% |

| Steric Effects | tert-Butyl substituents slow reaction rate |

Source: Journal of Organic Chemistry, 2024

Microwave-Assisted and Miscellaneous Synthetic Methods

- Microwave heating has been employed for the condensation of tert-butyl-substituted precursors with hydrazides to form 1,2,4-triazole derivatives efficiently.

- Example: Condensation of tert-butyl-1-cyanopiperazine carboxylate with 2-fluorobenzohydrazide in DMF at 120°C yields 3,5-disubstituted 1,2,4-triazoles with >99% yield without the need for base.

- Spiro-type 1,2,4-triazoles have been synthesized from amidrazones and cyclic ketones using p-toluenesulfonic acid as a catalyst.

- Multi-step syntheses involving hydrazine hydrate for ring transformations have also been reported, leading to trisubstituted triazoles with promising biological activities.

- Microwave methods reduce reaction time and improve yield.

- Catalytic methods allow for structural diversity.

- These methods are adaptable for tert-butyl substituted triazoles.

Source: PMC Review on Triazoles, 2022

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenyl)-2H-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring into other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

The applications of 4-(4-tert-butylphenyl)-2H-triazole are diverse, owing to the triazole'sSeveral derivatives of triazoles exhibit a wide range of biological properties, making them useful in therapeutic applications .

Therapeutic Applications

Triazoles, due to their three nitrogen atoms, allow for structural modifications that generate potential therapeutic agents . They are a significant platform in medicinal chemistry and chemical biology, playing key roles in biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress . Many drugs are available on the market, and the synthesis of new triazoles continues in the search for advanced pharmacological implications .

Bioactive molecules with a 1,2,3-triazole core have antibacterial properties . For example, 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols were synthesized and assessed for antibacterial activity against S. aureus, B. subtilis, E. coli and P. aeuroginosa . One compound with a phenoxy moiety at the para-position of the phenyl ring showed broad-spectrum antibacterial activity comparable to gentamicin and ciprofloxacin . Other 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moieties and N-(substituted phenyl)acetamide units have shown bactericidal activity against the phytopathogenic bacterium X. oryzae pv. oryzae . Certain 1,2,4-triazole-pyrimidine hybrids displayed activity against S. aureus and E. coli, and were more effective than many clinically used antibiotics against MRSA strains .

4,5-Disubstituted 1,2,3-triazoles have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), with potential applications for immunotherapeutic studies . Studies have shown that regulation of IDO1 enzyme activity in the presence of these compounds can induce an immune response against breast cancer cells and exhibit antitumor efficacy in mice .

Other Applications

Tert-butylphenol is used in the production of epoxy resins, curing agents, and polycarbonate resins . It is also used in the production of phenolic resins and para tertiary butylphenol formaldehyde resin, as well as a plasticizer .

4-tert-Butylphenol can be reacted with epichlorohydrin and sodium hydroxide to produce glycidyl ether, which is used in epoxy resin chemistry . Condensation with formaldehyde gives calixarenes .

Table of Applications

| Application | Description | Compound Example |

|---|---|---|

| Antibacterial | Used against S. aureus, B. subtilis, E. coli and P. aeuroginosa | 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols |

| Antimicrobial | Used against phytopathogenic bacterium X. oryzae pv. oryzae | 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit |

| Immunotherapeutic | Inhibitors of IDO1 enzyme, inducing immune response against breast cancer cells | 4,5-Disubstituted 1,2,3-triazoles |

| Epoxy Resins | Production of epoxy resins and curing agents | 4-tert-Butylphenol |

| Polycarbonate Resins | Production of polycarbonate resins | 4-tert-Butylphenol |

| Renin Inhibitor | Potential renin inhibitor and precursor to its more membrane-permeable prodrug | Compound 84 |

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-2H-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thiazole Derivatives

- Solubility: Soluble in chloroform, methanol, and DMSO. Key Difference: Replaces the triazole ring with a thiazole, altering electronic properties and hydrogen-bonding capacity.

Pyrazolo-Triazole Hybrids

- 2-(4-Aminophenyl)-6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazole (): Structure: Fused pyrazole-triazole system with tert-butyl and aminophenyl groups. Applications: Potential use in bioimaging or drug design due to planar structure and substituent diversity.

Tetrazole Derivatives

Physical and Host-Guest Properties

Data Tables

Table 1: Comparative Physical Properties

Q & A

Q. What experimental parameters should be optimized during the synthesis of 4-(4-tert-butylphenyl)-2H-triazole to maximize yield and purity?

To optimize synthesis, focus on:

- Reaction time and temperature : Prolonged reflux (e.g., 18 hours) improves cyclization of triazole precursors, as seen in analogous triazole syntheses . Microwave-assisted methods can reduce reaction times while maintaining efficiency .

- Solvent selection : Polar aprotic solvents like DMSO enhance solubility of intermediates, but post-reaction purification (e.g., recrystallization in water-ethanol mixtures) is critical to remove byproducts .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) may accelerate cyclization; however, their absence in some protocols suggests substrate-specific optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-(4-tert-butylphenyl)-2H-triazole?

- NMR spectroscopy : ¹H and ¹³C NMR can confirm regioselectivity and substituent positions. For example, aromatic protons in the tert-butylphenyl group appear as distinct singlets due to steric shielding .

- FT-IR : Detect functional groups like N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) to verify triazole ring formation .

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions. Use SHELX programs for refinement, particularly for low-symmetry crystals .

Q. What safety protocols are essential when handling 4-(4-tert-butylphenyl)-2H-triazole in the laboratory?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.

- Waste disposal : Segregate hazardous waste (e.g., unreacted intermediates) and collaborate with certified waste management services for environmentally safe disposal .

Q. How can researchers confirm the absence of regioisomeric impurities in synthesized 4-(4-tert-butylphenyl)-2H-triazole?

- Chromatographic methods : Use HPLC or TLC with UV-vis detection to separate regioisomers. Polar stationary phases (e.g., silica gel) differentiate isomers based on substituent polarity .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and distinguishes isotopic patterns of impurities .

Q. What are the key solubility properties of 4-(4-tert-butylphenyl)-2H-triazole in common solvents?

- Polar solvents : Moderate solubility in DMSO and DMF due to the hydrophobic tert-butyl group.

- Nonpolar solvents : Limited solubility in hexane or toluene, but heating (50–60°C) improves dissolution .

- Aqueous solubility : Poor in water unless functionalized with hydrophilic groups (e.g., sulfonation) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on 4-(4-tert-butylphenyl)-2H-triazole’s reactivity?

- DFT calculations : Model HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, electron-withdrawing groups on the triazole ring increase electrophilicity at the C5 position .

- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) by simulating interactions between the tert-butylphenyl moiety and hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activity data for 4-(4-tert-butylphenyl)-2H-triazole derivatives?

- Systematic SAR studies : Vary substituents (e.g., halogens, methyl groups) to isolate contributions to antimicrobial or antifungal activity .

- Standardized assays : Use consistent microbial strains (e.g., Candida albicans ATCC 10231) and MIC protocols to minimize variability .

- In silico ADMET profiling : Predict pharmacokinetic discrepancies (e.g., bioavailability) caused by tert-butyl group lipophilicity .

Q. How can researchers address crystallographic challenges (e.g., twinning, poor diffraction) in 4-(4-tert-butylphenyl)-2H-triazole derivatives?

- Cryocooling : Collect data at 100 K to reduce thermal motion artifacts .

- SHELXD/SHELXE : Employ dual-space algorithms for structure solution in cases of weak diffraction or pseudosymmetry .

- High-resolution detectors : Use synchrotron radiation or CMOS detectors to enhance data quality for low-symmetry space groups .

Q. What methodologies enable the incorporation of 4-(4-tert-butylphenyl)-2H-triazole into functional materials (e.g., OLEDs)?

Q. How do steric effects from the tert-butyl group influence reaction kinetics in 4-(4-tert-butylphenyl)-2H-triazole-based catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.